molecular formula C12H16N2O B8277453 4-(beta-Dimethylamino-ethoxy)-phenyl acetonitrile

4-(beta-Dimethylamino-ethoxy)-phenyl acetonitrile

Cat. No. B8277453
M. Wt: 204.27 g/mol
InChI Key: NCDXFJFAGSVDRB-UHFFFAOYSA-N
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Patent
US04252809

Procedure details

0.03 mol of metallic sodium is dissolved with stirring in 150 ml of 2-ethoxyethanol. 3.1 g (0.013 mol) of 4-(β-dimethylamino-ethoxy)-phenyl acetonitrile in the form of the hydrochloride are added with stirring followed by 1.45 g (0.01 mol) of 2,4,6-triamino-5-nitroso-pyrimidine. After stirring for 48 hours at 60°-65° C. excluding access of moisture, the mixture is centrifuged when still hot. Petroleum ether is added to the solution obtained until it becomes cloudy. The solution is kept refrigerated to complete precipitation. The precipitate is filtered off. It can be recrystallized from n-butanol.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:16])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]#[N:15])=[CH:9][CH:8]=1.Cl.[NH2:18][C:19]1[N:24]=[C:23]([NH2:25])[C:22]([N:26]=O)=[C:21]([NH2:28])[N:20]=1>C(OCCO)C>[NH2:18][C:19]1[N:24]=[C:23]([NH2:25])[C:22]2[C:21](=[N:28][C:14]([NH2:15])=[C:13]([C:10]3[CH:9]=[CH:8][C:7]([O:6][CH2:5][CH2:4][N:3]([CH3:16])[CH3:2])=[CH:12][CH:11]=3)[N:26]=2)[N:20]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
CN(CCOC1=CC=C(C=C1)CC#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)N=O)N
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCCO
Step Five
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 48 hours at 60°-65° C.
Duration
48 h
CUSTOM
Type
CUSTOM
Details
obtained until it
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
It can be recrystallized from n-butanol

Outcomes

Product
Name
Type
Smiles
NC1=NC2=NC(=C(N=C2C(=N1)N)C1=CC=C(C=C1)OCCN(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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